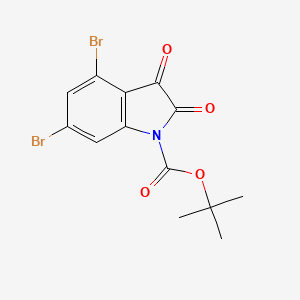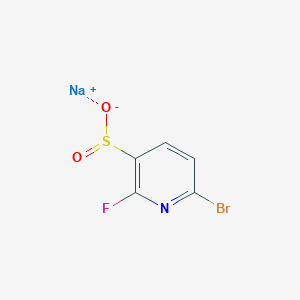
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate: is a synthetic organic compound belonging to the class of indoline derivatives It is characterized by the presence of two bromine atoms at the 4 and 6 positions, a tert-butyl ester group at the 1 position, and two oxo groups at the 2 and 3 positions of the indoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dibromoindoline-2,3-dione.
Esterification: The indoline-2,3-dione is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy or amino derivatives.
Substitution: The bromine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indoline-based compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit anticancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the development of specialty chemicals and materials. It may also find applications in the synthesis of dyes, pigments, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine atoms and oxo groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,3-dioxoindoline-1-carboxylate: Lacks the bromine atoms at the 4 and 6 positions.
tert-Butyl 4,6-dibromoindoline-1-carboxylate: Lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 4,6-dibromo-2,3-dihydroindoline-1-carboxylate: Contains hydrogen atoms instead of oxo groups at the 2 and 3 positions.
Uniqueness: tert-Butyl 4,6-dibromo-2,3-dioxoindoline-1-carboxylate is unique due to the combination of bromine atoms and oxo groups on the indoline ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H11Br2NO4 |
|---|---|
Molekulargewicht |
405.04 g/mol |
IUPAC-Name |
tert-butyl 4,6-dibromo-2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H11Br2NO4/c1-13(2,3)20-12(19)16-8-5-6(14)4-7(15)9(8)10(17)11(16)18/h4-5H,1-3H3 |
InChI-Schlüssel |
LMPSGVKSCBQOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC(=C2)Br)Br)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)


![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)

![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)


